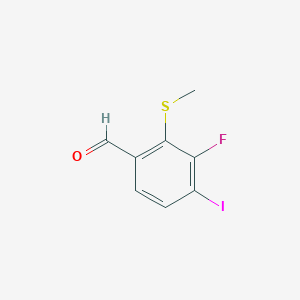
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H6FIOS and a molecular weight of 296.1 g/mol It is a benzaldehyde derivative, characterized by the presence of fluorine, iodine, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Thioether Formation: Introduction of the methylthio group via nucleophilic substitution reactions.
Formylation: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (fluorine and iodine) can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-4-iodo-2-(methylthio)benzoic acid.
Reduction: 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol
Comparison:
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a methylthio group, which can affect its reactivity and solubility.
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, which can influence its acidity and reactivity.
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, which can affect its polarity and reactivity.
The unique combination of fluorine, iodine, and a methylthio group in 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H6FIOS |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6FIOS/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
InChI Key |
NNJPYIZAFUENQP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
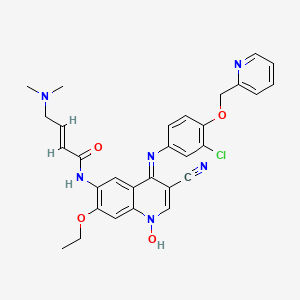
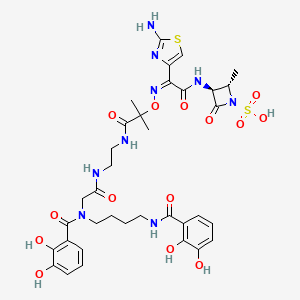
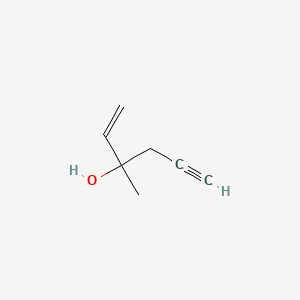
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
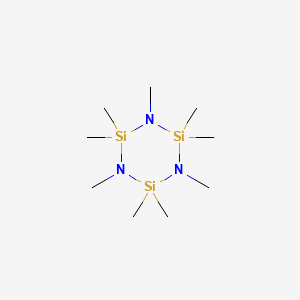

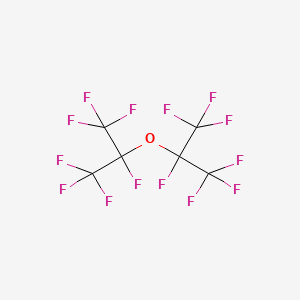
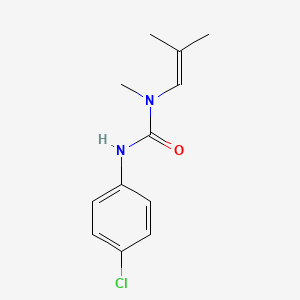
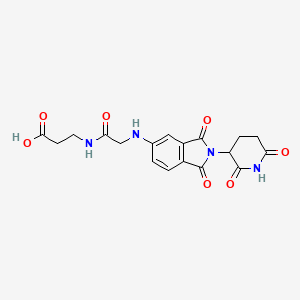
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
